Caged Retinoic Acid

Overview

Description

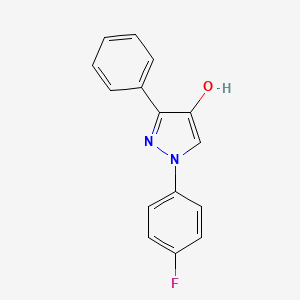

“Caged Retinoic Acid” is a photoactivatable form of Retinoic Acid . It has a CAS Number of 1040124-47-7, a molecular weight of 495.6, and a molecular formula of C29H37NO6 . It is a caged form of Retinoic Acid, which is the oxidized carboxylic acid form of retinol, known in the dietary context as Vitamin A .

Synthesis Analysis

The production of Retinoic Acid from retinol requires two consecutive enzymatic reactions catalyzed by different sets of dehydrogenases . The retinol is first oxidized into retinal, which is then oxidized into Retinoic Acid .

Molecular Structure Analysis

Retinoic Acid exerts its molecular actions mainly through Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) nuclear receptors . These receptors are regulated by retinoids, i.e., Retinoic Acid (RA) and its analogs, as receptor agonists .

Chemical Reactions Analysis

Retinoic Acid metabolism involves the conversion of retinol to Retinoic Acid through two oxidative steps: first, retinol is oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to Retinoic Acid . Excess Retinoic Acid is inactivated by conversion to hydroxylated derivatives .

Physical And Chemical Properties Analysis

Retinoids, including “this compound”, are characterized by a large hydrophobic moiety, making these compounds poorly soluble in water . The aqueous solubilities of three naturally occurring retinoids were found to be 60, 110, and 210nM for retinol, retinal, and retinoic acid, respectively .

Scientific Research Applications

Developmental Signaling and Cell Differentiation

Retinoic acid (RA) plays a pivotal role in embryology and molecular biology. It modifies cell differentiation patterns, potentially duplicating parts of the embryo in an organized manner. RA also acts as a switch initiating differential gene expression leading to cell differentiation, making it crucial in vertebrate development systems (Summerbell & Maden, 1990).

Pharmacological Optimization

Research aims to enhance the pharmacological activities of topically applied RA while reducing toxicity and improving chemical stability. This involves exploring a range of in vitro and in vivo test systems to evaluate RA and its derivatives, focusing on their impact on cell proliferation, differentiation, and inflammation (Shroot, 1986).

Retinoic Acid Receptors in Cancer Therapy

Retinoids regulate critical biological processes, including cell growth and apoptosis, through binding to retinoic acid receptors (RARs). Understanding the function of these binding proteins and nuclear receptors assists in developing specific compounds for cancer treatment and prevention (Bushue & Wan, 2010).

Role in Organogenesis

RA is essential for vertebrate organogenesis. It organizes the trunk in early development and contributes to the formation of several organs, including the eye. RA likely functions primarily in a paracrine manner, controlling differentiation of pluripotent cells (Duester, 2008).

Impact on Ocular Surface

RA improves wound healing on the ocular surface and plays a vital role in cell differentiation at the cornea, conjunctiva, and limbus. However, its overconcentration can have adverse effects, including dry eye symptoms due to its impact on meibomian glands (Samarawickrama et al., 2015).

Therapeutic Use in Leukemia

RA has been identified as effective in inducing differentiation of acute promyelocytic leukemia (APL) cells into mature granulocytes. The t(15;17) translocation in APL fuses the RARα gene to a novel transcribed locus, implicating RA receptor α in leukaemogenesis (Thé et al., 1990).

Chemoprevention and Differentiation Therapy

Retinoids are fundamental in maintaining epithelial differentiation, playing a significant role in the chemoprevention of epithelial carcinogenesis and in differentiation therapy. They control gene expression through nuclear RARs and 9-cis-retinoic acid receptors, effective against various forms of cancer (Hansen et al., 2000).

Mechanism of Action

Safety and Hazards

“Caged Retinoic Acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) .

Future Directions

There is ongoing research into the role of the Retinoic Acid pathway and its downstream gene activation in relation to cancer progression . Future directions include exploring ways of targeting the Retinoic Acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes . This could make tumor cells sensitive to treatment and improve the progression-free survival of patients .

properties

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO6/c1-20(13-14-24-22(3)12-9-15-29(24,4)5)10-8-11-21(2)16-28(31)36-19-23-17-26(34-6)27(35-7)18-25(23)30(32)33/h8,10-11,13-14,16-18H,9,12,15,19H2,1-7H3/b11-8+,14-13+,20-10+,21-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWJSGSQUHALBL-KMUUSORHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)

![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)